Ergovaline

Description

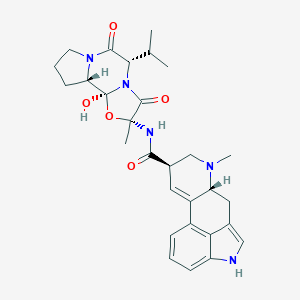

Structure

3D Structure

Properties

IUPAC Name |

(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N5O5/c1-15(2)24-26(36)33-10-6-9-22(33)29(38)34(24)27(37)28(3,39-29)31-25(35)17-11-19-18-7-5-8-20-23(18)16(13-30-20)12-21(19)32(4)14-17/h5,7-8,11,13,15,17,21-22,24,30,38H,6,9-10,12,14H2,1-4H3,(H,31,35)/t17-,21-,22+,24+,28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHDUTQZGWOQIA-VQSKNWBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893243 | |

| Record name | Ergovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2873-38-3 | |

| Record name | Ergovaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2873-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergovaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ergovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERGOVALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/059E2O9IV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ergovaline Biosynthesis in Endophytic Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergovaline, a potent ergopeptine alkaloid, is a secondary metabolite produced by various endophytic fungi of the genus Epichloë (formerly Neotyphodium), which form symbiotic relationships with numerous cool-season grasses. While this symbiosis confers benefits to the host plant, such as increased resistance to herbivores and abiotic stress, the presence of this compound is linked to toxicosis in grazing livestock, manifesting as "fescue toxicosis". Understanding the biosynthesis of this compound is crucial for developing strategies to mitigate its negative effects in agriculture and for exploring its pharmacological potential in drug development. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, key enzymes, regulatory mechanisms, and detailed experimental protocols for its study.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process orchestrated by a cluster of genes known as the eas (ergot alkaloid synthesis) gene cluster. The pathway can be broadly divided into three main stages: the formation of the ergoline ring system, the synthesis of D-lysergic acid, and the assembly of the tripeptide side chain.

The initial committed step is the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP), catalyzed by dimethylallyl-tryptophan synthase (DMATS), encoded by the dmaW gene.[1] This is followed by a series of oxidation, methylation, and cyclization reactions to form the tetracyclic ergoline ring, with key intermediates including chanoclavine-I and agroclavine. Subsequent enzymatic modifications lead to the formation of D-lysergic acid.

The final and most complex stage involves the non-ribosomal peptide synthetase (NRPS) machinery. In Epichloë species, two key NRPS enzymes are involved: LpsB (lysergyl peptide synthetase 2) and LpsA (lysergyl peptide synthetase 1).[2] LpsB, a single-module NRPS, activates D-lysergic acid.[2] LpsA, a trimodular NRPS, sequentially incorporates and links the amino acids L-alanine, L-valine, and L-proline to the activated D-lysergic acid, forming the characteristic tripeptide side chain of this compound.[2]

Key Genes in this compound Biosynthesis

The eas gene cluster in this compound-producing Epichloë species contains a suite of genes essential for the biosynthesis. While the exact gene content and order can vary between species, a core set of genes is conserved.

| Gene | Enzyme/Protein | Function in this compound Biosynthesis |

| dmaW | Dimethylallyl-tryptophan synthase (DMATS) | Catalyzes the first committed step: the prenylation of L-tryptophan.[2] |

| easF | N-methyltransferase | N-methylation of dimethylallyl-tryptophan. |

| easE | Catalase | Involved in the formation of chanoclavine-I. |

| easC | Chanoclavine-I synthase | Catalyzes the formation of chanoclavine-I aldehyde. |

| easD | Chanoclavine-I aldehyde dehydrogenase | Conversion of chanoclavine-I aldehyde to chanoclavine-I. |

| easA | Agroclavine synthase | Conversion of chanoclavine-I to agroclavine. |

| cloA | Cytochrome P450 monooxygenase | Oxidation of agroclavine to elymoclavine and subsequently to D-lysergic acid. |

| lpsB | Lysergyl peptide synthetase 2 (NRPS) | A single-module NRPS that activates D-lysergic acid.[2] |

| lpsA | Lysergyl peptide synthetase 1 (NRPS) | A trimodular NRPS that assembles the tripeptide side chain (L-Ala-L-Val-L-Pro).[2] |

Regulation of this compound Biosynthesis

The expression of the eas gene cluster is tightly regulated, with significantly higher expression observed when the fungus is in symbiosis with its host plant (in planta) compared to when grown in isolation (in axenic culture).[2][3] This indicates that host-derived signals play a crucial role in inducing this compound production. Transcriptomic studies have revealed that genes for alkaloid biosynthesis are among the differentially expressed genes when comparing the endophyte's gene expression in different plant tissues, with higher expression in vegetative pseudostems compared to ovaries.[3]

Quantitative Data on this compound Production

This compound concentrations can vary significantly depending on the specific Epichloë strain, the host grass genotype, environmental conditions, and the plant tissue analyzed.[4]

| Host Species | Epichloë Strain | Plant Tissue | This compound Concentration (µg/g dry weight) | Reference |

| Festuca arundinacea (Tall Fescue) | Wild-type | Whole plant | 0.24 - 3.48 | [5] |

| Festuca arundinacea (Tall Fescue) | KY31 (common toxic endophyte) | Pseudostem | ~1.5 - 2.5 | [1] |

| Lolium perenne (Perennial Ryegrass) | Wild-type | Straw | Often lower than lolitrem B | [4] |

| Epichloë festucae | in vitro culture | Mycelia | Very low to undetectable | [2][3] |

| Epichloë festucae | in planta | Vegetative tissues | Highly expressed | [2][3] |

Experimental Protocols

Fungal Culture and Inoculation

-

Objective: To culture Epichloë species axenically and to inoculate endophyte-free grass seedlings.

-

Protocol:

-

Isolate Epichloë species from infected plant tissues by surface sterilizing plant material and placing small sections on potato dextrose agar (PDA) amended with antibiotics to suppress bacterial growth.

-

Maintain fungal cultures on PDA or in liquid media such as potato dextrose broth (PDB) at 22-25°C in the dark.

-

For inoculation, grow endophyte-free seedlings of the desired grass species under sterile conditions.

-

Introduce a small piece of fungal mycelium into a wound made at the base of the seedling.

-

Maintain inoculated seedlings in a controlled environment to allow for the establishment of the symbiotic relationship.

-

Verify successful infection after several weeks by microscopy or PCR-based methods.

-

This compound Extraction and Quantification by HPLC

-

Objective: To extract this compound from plant material and quantify its concentration using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

-

Protocol:

-

Sample Preparation: Lyophilize and grind plant tissue to a fine powder.

-

Extraction:

-

Weigh approximately 100 mg of dried, ground plant material into a centrifuge tube.

-

Add 2 mL of an extraction solvent (e.g., a mixture of chloroform and methanol, or a QuEChERS-based solvent like 2.1 mM ammonium carbonate/acetonitrile (50/50, v/v)).

-

Vortex thoroughly and agitate for at least 1 hour at room temperature.

-

Centrifuge to pellet the plant debris.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

-

Pass the supernatant through an appropriate SPE cartridge (e.g., C18) to remove interfering compounds.

-

Wash the cartridge with a non-polar solvent.

-

Elute the this compound with a more polar solvent (e.g., methanol).

-

-

HPLC Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent (e.g., methanol).

-

Inject an aliquot onto an HPLC system equipped with a C18 column and a fluorescence detector.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium carbonate) is typically used.

-

Detection: Excite at approximately 310 nm and measure emission at approximately 410 nm.

-

Quantification: Compare the peak area of this compound in the sample to a standard curve generated from known concentrations of an this compound standard.

-

-

Gene Expression Analysis by Quantitative PCR (qPCR)

-

Objective: To quantify the expression levels of this compound biosynthesis genes.

-

Protocol:

-

RNA Extraction:

-

Harvest fresh plant tissue containing the endophytic fungus.

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

-

Extract total RNA using a commercially available plant RNA extraction kit that includes a DNase treatment step to remove contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

-

-

qPCR:

-

Design and validate primers specific to the target genes (dmaW, lpsA, lpsB) and a suitable reference gene (e.g., actin or GAPDH) for the fungus.

-

Prepare a qPCR reaction mix containing cDNA, forward and reverse primers, and a SYBR Green or probe-based master mix.

-

Run the qPCR reaction on a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Calculate the relative gene expression (fold change) using the delta-delta Ct (ΔΔCt) method, normalizing the expression of the target genes to the reference gene.

-

-

In Vitro Enzyme Activity Assays

-

Objective: To measure the catalytic activity of key biosynthetic enzymes.

-

Dimethylallyl-tryptophan Synthase (DmaW) Assay:

-

Principle: This assay measures the transfer of a dimethylallyl group from DMAPP to L-tryptophan.

-

Protocol:

-

Heterologously express and purify the DmaW enzyme.

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl₂, L-tryptophan, DMAPP, and the purified DmaW enzyme.

-

Incubate the reaction at an optimal temperature (e.g., 30-37°C).

-

Stop the reaction at various time points by adding a quenching agent (e.g., acid or organic solvent).

-

Analyze the formation of dimethylallyl-tryptophan using HPLC or LC-MS.

-

-

-

Non-Ribosomal Peptide Synthetase (LpsA/LpsB) Adenylation Domain Assay (ATP-PPi Exchange Assay):

-

Principle: This assay measures the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is the first half-reaction catalyzed by the adenylation (A) domain of an NRPS.[6]

-

Protocol:

-

Heterologously express and purify the adenylation domain or the full NRPS module.

-

Prepare a reaction mixture containing a suitable buffer, MgCl₂, ATP, the specific amino acid substrate (L-alanine, L-valine, or L-proline for LpsA; D-lysergic acid for LpsB), [³²P]PPi, and the purified enzyme.

-

Incubate the reaction at an optimal temperature.

-

Stop the reaction and separate the [³²P]ATP formed from the unreacted [³²P]PPi using charcoal binding or thin-layer chromatography.

-

Quantify the amount of [³²P]ATP formed using a scintillation counter.

-

-

Conclusion

The biosynthesis of this compound in endophytic fungi is a complex and tightly regulated process with significant implications for agriculture and pharmacology. This technical guide has provided a comprehensive overview of the biosynthetic pathway, the key genes and enzymes involved, and detailed experimental protocols for their investigation. A thorough understanding of these molecular mechanisms is essential for the development of strategies to manage this compound levels in forage grasses and to harness the potential of these fascinating natural products for drug discovery. Further research, particularly in the areas of in vitro reconstitution of the entire biosynthetic pathway and the elucidation of the host-derived signals that trigger gene expression, will undoubtedly provide deeper insights into this intricate symbiotic relationship.

References

- 1. researchgate.net [researchgate.net]

- 2. A Complex this compound Gene Cluster in Epichloë Endophytes of Grasses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A complex this compound gene cluster in epichloe endophytes of grasses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ergot Alkaloids Produced by Endophytic Fungi of the Genus Epichloë [mdpi.com]

- 5. Quantification of this compound using HPLC and mass spectrometry in Iranian Neotyphodium infected tall fescue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An optimized ATP/PP(i)-exchange assay in 96-well format for screening of adenylation domains for applications in combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of Ergovaline on Serotonin Receptors: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ergovaline, a prominent ergot alkaloid produced by the endophytic fungus Epichloë coenophiala in tall fescue grass, is the primary causative agent of fescue toxicosis in livestock. This condition is characterized by profound physiological effects, most notably sustained vasoconstriction, which leads to reduced blood flow, gangrenous necrosis of extremities, and hyperthermia. The pharmacological basis for this potent vasoconstrictive activity lies in this compound's complex interaction with various biogenic amine receptors, with serotonin (5-hydroxytryptamine, 5-HT) receptors being a principal target. This technical guide provides an in-depth examination of the mechanism of action of this compound at serotonin receptors, with a particular focus on the 5-HT2A receptor subtype. It synthesizes findings from in vitro pharmacological studies, details the experimental protocols used to elucidate these mechanisms, and presents the downstream signaling pathways involved. Quantitative data on receptor interaction and functional responses are compiled for comparative analysis, and key processes are visualized through detailed diagrams. This document is intended to serve as a comprehensive resource for researchers in toxicology, pharmacology, and veterinary science, as well as professionals engaged in the development of therapeutic interventions for fescue toxicosis.

Introduction: this compound and Fescue Toxicosis

Fescue toxicosis is a significant animal welfare and economic issue in livestock production, resulting from the consumption of tall fescue contaminated with ergot alkaloids. This compound, an ergopeptine alkaloid, is structurally similar to biogenic amines like serotonin, dopamine, and norepinephrine, allowing it to bind to their respective receptors and disrupt normal physiological function.[1][2] The most striking symptom of the toxicosis is severe and persistent vasoconstriction.[1][3][4] Understanding the molecular interactions between this compound and its receptor targets is crucial for developing effective mitigation strategies. The serotonin receptor family, particularly the 5-HT2A subtype, has been identified as a key mediator of this compound's vasoconstrictive effects.[1][2][3][5][6]

Interaction with Serotonin 5-HT2A Receptors

High-Affinity Binding and Complex Functional Activity

This compound exhibits a high affinity for serotonin receptors, leading to a durable and often difficult-to-reverse contractile response in vascular tissues.[5] This persistent action is a hallmark of its toxicological profile. The interaction is not straightforward, as this compound displays a complex, context-dependent functional profile at the 5-HT2A receptor, acting as both an agonist and an antagonist.[1][3][6][7][8][9]

-

Agonistic and Partial Agonist Activity: When this compound is administered simultaneously with serotonin or a selective 5-HT2A agonist, it can potentiate the contractile response.[1][3][10] This suggests that this compound can act as a partial agonist, directly activating the receptor to induce vasoconstriction.[1][7][10]

-

Antagonistic Activity: In contrast, pre-exposure of vascular tissue to this compound for a period (e.g., 2 hours) significantly blunts or inhibits the contractile response to a subsequent challenge with serotonin or a 5-HT2A agonist.[1][2][3] This indicates that prolonged occupation of the receptor by this compound leads to an antagonistic state, possibly through receptor desensitization or internalization.[3][8][9]

This dual functionality is highly dependent on the duration and concentration of this compound exposure, complicating the pharmacological landscape.[1][2][7][11]

Other Serotonin Receptor Subtypes

While the 5-HT2A receptor is the primary mediator of this compound-induced vasoconstriction, other serotonin receptors may play opposing roles. For instance, serotonin can induce vasorelaxation in vessels pre-constricted with this compound.[10][12] This relaxation may be mediated by receptor subtypes such as 5-HT4 or 5-HT7.[10][12] In ovine saphenous veins, the 5-HT4 receptor has been specifically implicated in this relaxation response, and its function does not appear to be antagonized by this compound.[10][12] The 5-HT1B/1D receptor subtype, however, does not appear to be involved in the contractile response of ovine umbilical vasculature.[13]

Quantitative Pharmacological Data

The following tables summarize quantitative data from various in vitro studies on the effects of this compound and its interaction with serotonin receptor agonists and antagonists in different vascular beds. These studies typically utilize organ bath or multi-myograph systems to measure the contractile responses of isolated blood vessels.

Table 1: Functional Activity of this compound and Serotonin on Bovine Vasculature

| Compound | Vessel Type | Exposure Condition | Observed Effect | IC50 / EC50 | Reference |

| This compound | Bovine Saphenous Vein | 24h Pre-incubation | Dose-dependent decrease in contractility | IC50: 1.57 x 10⁻¹⁰ M | [4] |

| Serotonin | Bovine Saphenous Vein | 24h Pre-incubation | Reduced contractile response | IC50: 7.57 x 10⁻⁷ M | [4] |

| This compound (0.1 µM) | Bovine Mesenteric Vein | Simultaneous with 5-HT | Increased contractile response to low 5-HT | - | [1][11] |

| This compound (0.01-0.1 µM) | Bovine Mesenteric A&V | Simultaneous with 5-HT | Decreased contractile response to high 5-HT | - | [1][11] |

| This compound (0.01-0.1 µM) | Bovine Mesenteric A&V | 24h Pre-exposure | Decreased contractile response to 5-HT | - | [1][11] |

Table 2: Interaction of this compound with 5-HT2A Agonist (TCB-2) in Bovine Vasculature

| Vessel Type | This compound Pre-incubation (1 µM) | Effect on TCB-2 Response | Effect on TCB-2 Potency (EC50) | Reference |

| Ruminal Artery | Yes (2h) | Lower contractile response | Higher EC50 (decreased potency) | [6] |

| Ruminal Vein | Yes (2h) | Lower contractile response | Higher EC50 (decreased potency) | [6] |

| Mesenteric Artery | Yes (2h) | Lower contractile response | Higher EC50 (decreased potency) | [6] |

| Mesenteric Vein | Yes (2h) | Lower contractile response | Higher EC50 (decreased potency) | [6] |

| All Vessels | No (Simultaneous exposure) | Higher contractile response at low TCB-2 | - | [3][6][9] |

Signaling Pathways

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Activation of this pathway by an agonist like serotonin or this compound initiates a cascade leading to smooth muscle contraction.

-

Receptor Activation: this compound binds to and activates the 5-HT2A receptor on vascular smooth muscle cells.

-

Gq/11 Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit dissociates and activates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum (SR), causing the release of stored Ca²⁺ into the cytoplasm.

-

Smooth Muscle Contraction: The increase in intracellular Ca²⁺ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction and vasoconstriction.

The dual agonist/antagonist nature of this compound suggests it may also induce receptor desensitization and internalization, potentially through β-arrestin pathways, although this requires further specific investigation.

Caption: 5-HT2A Receptor Gq/11 Signaling Pathway Activated by this compound.

Experimental Protocols

Protocol: In Vitro Vascular Reactivity Assay (Multi-Myograph System)

This protocol is a generalized procedure based on methodologies cited in studies evaluating the vasoactive properties of this compound.[1][3][9]

Objective: To measure the contractile or relaxant response of isolated blood vessel segments to this compound and other pharmacological agents.

Materials:

-

Bovine or ovine tissues (e.g., mesenteric artery, saphenous vein) obtained from a slaughterhouse.

-

Krebs-Henseleit buffer (composition in mM: NaCl 118.4, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

-

Multi-myograph system (e.g., DMT).

-

Dissection microscope, forceps, and scissors.

-

Carbogen gas (95% O2, 5% CO2).

-

Pharmacological agents: this compound, Serotonin (5-HT), Potassium Chloride (KCl), Phenylephrine (PE), selective 5-HT receptor agonists/antagonists (e.g., TCB-2, Ketanserin).

Procedure:

-

Tissue Collection and Preparation:

-

Collect blood vessels immediately post-slaughter and place them in ice-cold Krebs-Henseleit buffer.

-

Under a dissection microscope, carefully clean the vessels of adhering fat and connective tissue.

-

Cut the vessels into 2-3 mm cross-sectional rings.

-

-

Mounting:

-

Mount each vessel ring on two stainless steel pins or wires in the chamber of the multi-myograph system.

-

Fill the chambers with Krebs-Henseleit buffer and maintain at 37°C, continuously aerated with carbogen gas.

-

-

Equilibration:

-

Allow the vessels to equilibrate for 90 minutes under a standardized baseline tension (e.g., 1 gram).

-

During equilibration, replace the buffer every 15-20 minutes.

-

-

Viability Check:

-

Depolarize the vessels with a high concentration of KCl (e.g., 120 mM) to elicit a maximum contractile response and ensure tissue viability.

-

Wash the vessels and allow them to return to baseline tension.

-

-

Dose-Response Curve Generation:

-

For Agonist Testing: Add cumulative concentrations of the agonist (e.g., this compound, 5-HT, TCB-2) to the bath at set intervals (e.g., every 15 minutes).

-

For Antagonist Testing (Pre-incubation): Incubate the vessels with the antagonist (e.g., this compound, ketanserin) for a specified duration (e.g., 2 hours) before generating a dose-response curve for an agonist.

-

For Antagonist Testing (Simultaneous): Add the antagonist at a fixed concentration simultaneously with the cumulative additions of the agonist.

-

-

Data Recording and Analysis:

-

Record the isometric tension continuously throughout the experiment.

-

Normalize the contractile responses as a percentage of the maximum contraction induced by KCl.

-

Plot the concentration-response data and fit to a sigmoidal curve to determine pharmacological parameters like EC50 (potency) and Emax (efficacy).

-

Caption: Experimental Workflow for In Vitro Vascular Reactivity Assay.

Protocol: Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity (Ki) of this compound for a specific serotonin receptor subtype (e.g., 5-HT2A) expressed in a cell line.

Objective: To determine the binding affinity of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

Materials:

-

Cell membranes from a cell line expressing the target receptor (e.g., HEK293 cells with recombinant 5-HT2A receptors).

-

Radiolabeled ligand with high affinity for the receptor (e.g., [³H]ketanserin for 5-HT2A).

-

Unlabeled competitor (this compound).

-

Non-specific binding control (a high concentration of a known, non-radioactive ligand, e.g., unlabeled serotonin or mianserin).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[14]

-

Glass fiber filters and a cell harvester.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Assay Setup:

-

Prepare a series of dilutions of the unlabeled competitor (this compound).

-

In reaction tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and varying concentrations of this compound.

-

Prepare tubes for measuring total binding (no competitor) and non-specific binding (saturating concentration of a non-radioactive ligand).

-

-

Incubation:

-

Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

-

Termination of Binding:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

-

Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in each vial using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

-

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding as a function of the log concentration of the competitor (this compound).

-

Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Logical Relationship in a Competitive Radioligand Binding Assay.

Conclusion and Future Directions

This compound exerts its potent vasoconstrictive effects primarily through a complex and high-affinity interaction with the serotonin 5-HT2A receptor. Its ability to act as both a partial agonist and a potent antagonist depending on the duration of exposure underscores the complexity of fescue toxicosis. While the Gq/11-PLC-Ca²⁺ pathway is the established downstream signaling cascade for 5-HT2A-mediated contraction, the precise mechanisms governing this compound's switch from agonism to antagonism require further investigation. Future research should focus on:

-

Receptor Trafficking: Investigating whether this compound induces 5-HT2A receptor internalization, desensitization, or alters its association with signaling partners like G proteins and β-arrestins.

-

Binding Kinetics: Determining the association and dissociation rates of this compound at the 5-HT2A receptor to better understand its persistent effects.[8]

-

Therapeutic Targets: Exploring the potential of targeting vasorelaxant serotonin receptors, such as 5-HT4 or 5-HT7, as a therapeutic strategy to counteract this compound-induced vasoconstriction.[12]

-

Cross-Receptor Interactions: Further elucidating the interplay between serotonergic, dopaminergic, and adrenergic receptor systems in the overall pathophysiology of fescue toxicosis.

A deeper molecular understanding of these processes is essential for the rational design of novel diagnostics, prophylactics, and treatments to mitigate the adverse effects of this compound in livestock.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Duration of this compound exposure influences serotonin-mediated vasoactivity of bovine mesenteric vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of this compound with serotonin receptor 5-HT2A in bovine ruminal and mesenteric vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of Prolonged Serotonin and this compound Pre-Exposure on Vasoconstriction Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence that this compound acts on serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Duration of this compound exposure influences serotonin-mediated vasoactivity of bovine mesenteric vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Interaction of this compound with serotonin receptor 5-HT2A in bovine ruminal and mesenteric vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 412 Awardee Talk: New Insights into Mechanisms of Serotonin Receptor-Mediated Vasoactivity and Complex Interactions with Ergot Alkaloids in Bovine Vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Duration of this compound exposure influences serotonin-mediated vasoactivity of bovine mesenteric vasculature [ouci.dntb.gov.ua]

- 12. academic.oup.com [academic.oup.com]

- 13. osti.gov [osti.gov]

- 14. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

Ergovaline's Role in Fescue Toxicosis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fescue toxicosis, a condition of significant economic detriment to the livestock industry, is primarily caused by the consumption of tall fescue ( Schedonorus arundinaceus ) infected with the endophyte Epichloë coenophiala. This symbiotic relationship, while beneficial to the plant, results in the production of ergot alkaloids, with ergovaline being the most abundant and toxic to grazing animals.[1][2][3][4] This technical guide provides a comprehensive overview of the pivotal role of this compound in the pathophysiology of fescue toxicosis. It delves into the molecular mechanisms of this compound-induced toxicosis, details established experimental protocols for its study, and presents key quantitative data in a structured format. Furthermore, this guide offers visual representations of the critical signaling pathways and experimental workflows to facilitate a deeper understanding of this complex animal health issue. The economic impact of fescue toxicosis is substantial, with annual losses to the U.S. beef industry estimated to be over $2 billion.[1][5][6]

Introduction to Fescue Toxicosis and this compound

Tall fescue is a resilient and widely utilized cool-season forage grass.[1] However, its symbiosis with the endophytic fungus Epichloë coenophiala leads to the production of various ergot alkaloids, with this compound constituting approximately 90% of the ergopeptide alkaloids produced.[2][7] this compound is recognized as the principal causative agent of fescue toxicosis, a syndrome characterized by a range of clinical signs in livestock, including reduced feed intake, weight gain, and milk production, as well as hyperthermia, rough hair coat, and reproductive issues.[1][4][8][9][10] The severity of these symptoms is often correlated with the concentration of this compound in the forage, with levels exceeding 200 parts per billion (ppb) considered toxic.[2][7]

Pathophysiology: this compound's Mechanism of Action

This compound's toxicity stems from its structural similarity to biogenic amines such as dopamine, serotonin, and norepinephrine.[4] This molecular mimicry allows it to interact with various amine receptors, leading to a cascade of physiological disruptions.[1]

Vasoconstriction

A primary and well-documented effect of this compound is potent vasoconstriction.[1][10][11][12] this compound acts as an agonist at α2-adrenergic and serotonergic receptors in vascular smooth muscle, leading to the narrowing of blood vessels.[1][2][7][13] This sustained vasoconstriction reduces blood flow to peripheral tissues, which is the underlying cause of several clinical signs of fescue toxicosis.[14] In cold weather, this can lead to "fescue foot," characterized by gangrene of the extremities due to insufficient blood supply.[2][3][10] Conversely, in hot weather, impaired peripheral blood flow hinders the animal's ability to dissipate heat, resulting in hyperthermia or "summer slump".[2][7][13]

Prolactin Suppression

This compound is a potent dopamine D2 receptor agonist.[2] Activation of these receptors in the anterior pituitary gland inhibits the secretion of prolactin, a hormone crucial for lactation, hair shedding, and reproductive processes.[2][8] The resulting decrease in circulating prolactin leads to reduced milk production in cattle and agalactia (complete cessation of milk production) in horses.[2][5][8][15] This suppression of prolactin also contributes to the retention of the winter hair coat, which further exacerbates heat stress.[4][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and fescue toxicosis, compiled from various research findings.

Table 1: this compound Concentrations and Toxic Thresholds

| Parameter | Value | Species | Reference |

| Typical this compound Content in Infected Fescue | 100 - 500 ppb | - | [2][7] |

| Toxic Threshold for this compound | >200 ppb | Cattle | [2][7] |

| This compound Levels Associated with "Fescue Foot" | >400 ppb | Cattle | [3] |

| Average this compound in Virginia Pastures | 1,543 ppb | - | [15] |

Table 2: Effects of this compound on Livestock Production Parameters

| Parameter | Effect | Magnitude of Effect | Species | Reference |

| Milk Production | Reduction | Up to 45% in beef cows, 60% in dairy cows | Cattle | [15] |

| Weaning Weights | Reduction | Significant decrease due to lower milk production | Cattle | [1][15] |

| Pregnancy and Calving Rates | Reduction | Lower rates observed | Cattle | [15] |

| Average Daily Gain | Reduction | Decreased due to reduced feed intake | Cattle | [8] |

Table 3: In Vitro Vasoconstrictive Effects of this compound

| Parameter | Value | Experimental Model | Reference |

| Initial Contractile Response (this compound) | 1 x 10-8 M | Bovine Lateral Saphenous Vein | [11] |

| Maximum Contraction (this compound) | 69.6 ± 5.3% of norepinephrine reference | Bovine Lateral Saphenous Vein | [11] |

| IC50 for 24h this compound Exposure | 1.5 x 10-10 M | Bovine Lateral Saphenous Vein | [16] |

Experimental Protocols

This section details the methodologies for key experiments used in the study of this compound and fescue toxicosis.

Quantification of this compound in Fescue Samples

Objective: To determine the concentration of this compound in tall fescue plant material.

Methodology: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection.

-

Sample Preparation: Fresh fescue samples are immediately placed on ice for transport.[17] In the laboratory, they are frozen in liquid nitrogen and milled into a fine powder.[17]

-

Extraction: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is often employed.[18][19] An extraction solvent, such as a mixture of 2.1 mM ammonium carbonate and acetonitrile (50/50, v/v), is added to the milled sample.[18] The mixture is then shaken vigorously and centrifuged.

-

Solid-Phase Extraction (SPE) Cleanup: The supernatant from the extraction is passed through an SPE cartridge to remove interfering compounds.[19]

-

HPLC Analysis: The purified extract is injected into an HPLC system equipped with a fluorescence detector.[17][18][20] this compound is separated from other compounds on a C18 column and quantified based on its fluorescence, with a standard curve generated from known concentrations of an this compound standard.[20]

In Vitro Vasoconstriction Bioassay

Objective: To assess the direct vasoconstrictive effects of this compound on vascular tissue.

Methodology: Isolated Bovine Lateral Saphenous Vein Bioassay.[11]

-

Tissue Collection and Preparation: Segments of the lateral saphenous vein are collected from healthy cattle at an abattoir.[11] The veins are trimmed of fat and connective tissue and sliced into 2-3 mm cross-sections.[11]

-

Myograph Mounting: The vein sections are suspended in a myograph chamber containing an oxygenated Krebs-Henseleit buffer at 37°C.[11] The tissue is allowed to equilibrate under a set tension.[11]

-

Experimental Procedure: Increasing doses of this compound are added to the myograph chamber at set intervals.[11] The contractile response of the vein segment is measured and recorded.

-

Data Normalization: The contractile responses are typically normalized as a percentage of the contraction induced by a reference vasoconstrictor, such as norepinephrine.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying fescue toxicosis.

Caption: this compound's interaction with key biogenic amine receptors.

Caption: A typical experimental workflow for fescue toxicosis research.

Conclusion and Future Directions

This compound is unequivocally the central toxic agent in fescue toxicosis, exerting its detrimental effects on livestock through potent interactions with dopaminergic, serotonergic, and adrenergic systems. The resulting vasoconstriction and prolactin suppression lead to a cascade of clinical signs that significantly impact animal health, welfare, and productivity. The experimental protocols detailed herein provide a robust framework for the continued investigation of fescue toxicosis.

Future research should focus on several key areas. The development of cost-effective and rapid field-based tests for this compound would empower producers to make more informed pasture management decisions. Further elucidation of the downstream cellular and molecular events following receptor activation by this compound could unveil novel targets for therapeutic intervention. Additionally, research into strategies to mitigate this compound's effects, such as the development of receptor antagonists or feed additives that can bind or neutralize the alkaloid, holds significant promise for alleviating the economic and animal welfare concerns associated with fescue toxicosis. The exploration of genetic tolerance to fescue toxicosis in livestock is another promising avenue for long-term sustainable management.

References

- 1. Fescue toxicosis: a detrimental condition that requires a multiapproach solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fescue Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 3. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]

- 4. Frontiers | Endophyte Infected Tall Fescue: Plant Symbiosis to Animal Toxicosis [frontiersin.org]

- 5. Impact of Ergot Alkaloids on Female Reproduction in Domestic Livestock Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. merckvetmanual.com [merckvetmanual.com]

- 8. Endophyte Infected Tall Fescue: Plant Symbiosis to Animal Toxicosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tall Fescue Toxicosis | MU Extension [extension.missouri.edu]

- 10. dsm-firmenich.com [dsm-firmenich.com]

- 11. This compound-induced vasoconstriction in an isolated bovine lateral saphenous vein bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ext.vt.edu [ext.vt.edu]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | this compound stability in tall fescue based on sample handling and storage methods [frontiersin.org]

- 18. emt.oregonstate.edu [emt.oregonstate.edu]

- 19. researchgate.net [researchgate.net]

- 20. Quantification of this compound using HPLC and mass spectrometry in Iranian Neotyphodium infected tall fescue - PMC [pmc.ncbi.nlm.nih.gov]

toxicological profile of ergovaline in cattle and horses

An In-depth Technical Guide to the Toxicological Profile of Ergovaline in Cattle and Horses

Introduction

This compound is the primary ergopeptine alkaloid mycotoxin produced by the endophytic fungus Epichloë coenophiala (previously Neotyphodium coenophialum), which lives in a symbiotic relationship with tall fescue (Lolium arundinaceum), a common forage grass.[1][2] While the endophyte provides the plant with benefits such as drought resistance and pest deterrence, the this compound it produces is the principal causative agent of fescue toxicosis, a syndrome that results in significant economic losses in livestock, particularly cattle and horses.[1][2] this compound constitutes approximately 84-97% of the total ergopeptine alkaloids found in infected fescue.[1] The toxicological profile of this compound is characterized by its potent interaction with various biogenic amine receptors, leading to a range of physiological disruptions, most notably vasoconstriction and hormonal imbalances.[3][4] This guide provides a detailed technical overview of the toxicology of this compound, focusing on its mechanisms of action, species-specific effects in cattle and horses, quantitative data, and the experimental protocols used in its study.

Mechanism of Action

This compound's toxicity stems from its structural similarity to biogenic amines like dopamine, serotonin, and norepinephrine, allowing it to bind to and modulate their respective receptors.[4] This interaction is the foundation for the diverse clinical signs observed in fescue toxicosis.

2.1 Receptor Interactions The primary mechanisms involve:

-

Dopamine D2 Receptor Agonism: this compound is a potent agonist of dopamine D2 receptors.[3] This activation in the pituitary gland inhibits the secretion of prolactin.[3][5] Reduced circulating prolactin is a hallmark of fescue toxicosis and directly leads to agalactia (failure to produce milk) in periparturient mares and reduced milk production in cattle.[3][6] This dopaminergic effect also disrupts the hypothalamic thermoregulatory center and can alter the balance of reproductive hormones like progesterone.[3][7]

-

Serotonergic (5-HT) and Adrenergic (α) Receptor Interactions: this compound interacts with serotonin receptors (specifically 5-HT2A) and α-adrenergic receptors in vascular smooth muscle, causing potent and persistent vasoconstriction.[8][9] This narrowing of blood vessels reduces blood flow to peripheral tissues (extremities) and visceral organs.[1][10] The sustained nature of this contraction is a key factor in the pathogenesis of syndromes like "fescue foot" in cattle.[11] this compound can act as both an agonist and, after prolonged exposure, an antagonist at these receptors.[9][12]

Signaling Pathway Diagram

References

- 1. Endophyte Infected Tall Fescue: Plant Symbiosis to Animal Toxicosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]

- 3. Fescue Poisoning in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. madbarn.com [madbarn.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Impact of Ergot Alkaloids on Female Reproduction in Domestic Livestock Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interaction of this compound with serotonin receptor 5-HT2A in bovine ruminal and mesenteric vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activities and Effects of Ergot Alkaloids on Livestock Physiology and Production [mdpi.com]

- 11. This compound-induced vasoconstriction in an isolated bovine lateral saphenous vein bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Duration of this compound exposure influences serotonin-mediated vasoactivity of bovine mesenteric vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

Ergovaline's Interaction with Biogenic Amine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergovaline, a prominent ergopeptine alkaloid produced by the endophytic fungus Epichloë coenophiala in tall fescue, is a potent vasoactive compound with significant implications in livestock health and pharmacology. Its structural similarity to endogenous biogenic amines, such as dopamine, serotonin, and norepinephrine, allows it to interact with a range of their respective receptors, often with high affinity. This technical guide provides an in-depth analysis of the interaction of this compound with dopamine, serotonin, and adrenergic receptors. It summarizes the quantitative data on binding affinities and functional potencies, details the experimental protocols used for their determination, and visualizes the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this compound and related compounds.

Quantitative Analysis of this compound-Receptor Interactions

The interaction of this compound with biogenic amine receptors has been quantified through various in vitro assays, providing valuable insights into its pharmacological profile. The following tables summarize the key binding affinity (Kᵢ) and functional potency (EC₅₀/IC₅₀) data for this compound at dopamine, serotonin, and adrenergic receptors.

Table 1: Dopamine Receptor Interactions of this compound

| Receptor Subtype | Ligand | Parameter | Value (nM) | Test System | Reference(s) |

| D₂ | This compound | Kᵢ | 6.9 ± 2.6 | GH₄ZR₇ cells with rat D₂ receptor | [1][2] |

| D₂ | Dopamine | Kᵢ | 370 ± 160 | GH₄ZR₇ cells with rat D₂ receptor | [1][2] |

| D₂ | This compound | EC₅₀ | 8 ± 2 | GH₄ZR₇ cells (cAMP inhibition) | [2] |

| D₂ | Ergotamine | EC₅₀ | 2 ± 1 | GH₄ZR₇ cells (cAMP inhibition) | [2] |

| D₂ | α-Ergocryptine | EC₅₀ | 28 ± 2 | GH₄ZR₇ cells (cAMP inhibition) | [2] |

| D₂ | Ergonovine | EC₅₀ | 47 ± 2 | GH₄ZR₇ cells (cAMP inhibition) | [2] |

| D₂ | Dopamine | EC₅₀ | 8 ± 1 | GH₄ZR₇ cells (cAMP inhibition) | [2] |

Table 2: Serotonin Receptor Interactions of this compound

| Receptor Subtype | Ligand | Parameter | Value | Test System | Reference(s) |

| 5-HT₂ₐ | This compound | pEC₅₀ | 8.86 ± 0.03 | Rat tail artery | |

| 5-HT₂ₐ | This compound | pKₚ | 8.51 ± 0.06 | Rat tail artery | |

| 5-HT₁ₑ/₁ₒ | This compound | pEC₅₀ | 7.71 ± 0.10 | Guinea pig iliac artery | |

| 5-HT₂ | This compound | Antagonism by Ketanserin | - | Bovine uterine and umbilical arteries | [3] |

Note: pEC₅₀ is the negative logarithm of the molar concentration that produces 50% of the maximum possible response. pKₚ is the negative logarithm of the partial agonist dissociation constant.

Table 3: Adrenergic Receptor Interactions of Ergot Alkaloids

While direct quantitative data for this compound at adrenergic receptors is limited, studies on structurally similar ergot alkaloids like ergotamine indicate a complex interaction profile. Ergot alkaloids are known to act as partial agonists at α₂-adrenergic receptors and as competitive antagonists at α₁-adrenergic receptors.[4] This dual activity contributes to their complex vascular effects. The vasoconstriction induced by ergot alkaloids is mediated by α₂-adrenoceptors.[4]

| Receptor Subtype | Ligand Class | General Activity | Implication | Reference(s) |

| α₁ | Ergot Alkaloids | Competitive Antagonist | Blockade of norepinephrine-induced vasoconstriction | [4] |

| α₂ | Ergot Alkaloids | Partial Agonist | Contribution to vasoconstriction | [4] |

Signaling Pathways

This compound's interaction with biogenic amine receptors triggers specific intracellular signaling cascades. The following diagrams illustrate the primary pathways activated by this compound at D₂ dopamine and 5-HT₂ₐ serotonin receptors.

Caption: this compound signaling through the D₂ dopamine receptor.

Caption: this compound signaling through the 5-HT₂ₐ serotonin receptor.

Experimental Protocols

The quantitative data presented in this guide were obtained through rigorous experimental methodologies. The following sections provide detailed protocols for the key assays used in the characterization of this compound's interaction with biogenic amine receptors.

Radioligand Binding Assay (Dopamine D₂ Receptor)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for the dopamine D₂ receptor.

Experimental Workflow:

Caption: Workflow for a radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Culture GH₄ZR₇ cells stably transfected with the rat D₂ dopamine receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add in triplicate:

-

Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

A fixed concentration of the D₂-specific radioligand [³H]YM-09151-2.

-

Increasing concentrations of this compound (or vehicle for total binding).

-

For nonspecific binding determination, add a high concentration of an unlabeled D₂ antagonist (e.g., sulpiride).

-

Add the cell membrane preparation to initiate the binding reaction.

-

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Separation and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting nonspecific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Functional Assay: cAMP Inhibition (Dopamine D₂ Receptor)

This protocol describes a functional assay to measure the potency (EC₅₀) of this compound in inhibiting cyclic AMP (cAMP) production through the Gᵢ-coupled D₂ receptor.

Experimental Workflow:

Caption: Workflow for a cAMP inhibition assay.

Detailed Methodology:

-

Cell Culture:

-

Seed GH₄ZR₇ cells expressing the D₂ receptor into 96-well plates and grow to confluency.

-

-

Assay Procedure:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period to prevent cAMP degradation.

-

Add increasing concentrations of this compound to the wells and incubate.

-

Stimulate adenylate cyclase with a fixed concentration of an activator, such as Vasoactive Intestinal Peptide (VIP) or forskolin.

-

Incubate for a defined time to allow for cAMP production.

-

-

cAMP Detection:

-

Terminate the reaction and lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Measure intracellular cAMP levels using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample from the standard curve.

-

Plot the percentage of inhibition of stimulated cAMP production against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Vascular Reactivity Assay (Serotonin 5-HT₂ₐ Receptor)

This protocol describes an ex vivo method to assess the vasoconstrictor or vasodilator effects of this compound on isolated blood vessels, often mediated by 5-HT₂ₐ receptors.

Experimental Workflow:

Caption: Workflow for a vascular reactivity assay.

Detailed Methodology:

-

Tissue Preparation:

-

Harvest blood vessels (e.g., bovine lateral saphenous vein, ruminal artery) and place them in cold, oxygenated Krebs-Henseleit buffer.[5]

-

Carefully dissect away connective tissue and cut the vessel into 2-3 mm rings.

-

-

Mounting and Equilibration:

-

Suspend the vessel rings in a multi-myograph system containing oxygenated (95% O₂/5% CO₂) Krebs-Henseleit buffer at 37°C.[5]

-

Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension.

-

Assess tissue viability by inducing a contraction with a high concentration of potassium chloride (KCl) or a specific agonist like phenylephrine.

-

-

Experimental Procedure:

-

After washing out the viability testing agent and allowing the tissue to return to baseline, add cumulative concentrations of this compound to the bath.

-

Record the isometric tension generated by the vessel rings after each addition.

-

To investigate the involvement of specific receptors, tissues can be pre-incubated with selective antagonists (e.g., ketanserin for 5-HT₂ₐ receptors) before constructing the this compound concentration-response curve.

-

-

Data Analysis:

-

Express the contractile responses as a percentage of the maximal contraction induced by KCl.

-

Plot the percentage of contraction against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

-

In antagonist studies, a Schild analysis can be performed to determine the affinity (pA₂) of the antagonist.

-

Conclusion

This compound exhibits a complex pharmacological profile, characterized by high-affinity interactions with multiple biogenic amine receptors. Its potent agonism at D₂ dopamine and 5-HT₂ₐ serotonin receptors underlies many of its physiological effects, including vasoconstriction and inhibition of prolactin secretion. The dual agonist/antagonist activity of this compound, particularly at serotonin receptors, highlights the complexity of its mechanism of action. Furthermore, its interactions with adrenergic receptors, although less quantitatively defined, contribute to its overall vasoactive properties. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for future research into the pharmacology of this compound and the development of potential therapeutic interventions for ergot alkaloid toxicosis.

References

- 1. Sustained vascular contractile response induced by an R- and S-epimer of the ergot alkaloid ergocristine and attenuation by a noncompetitive antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence that this compound acts on serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha 2-adrenergic agonist and alpha 1-adrenergic antagonist activity of ergotamine and dihydroergotamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of this compound with serotonin receptor 5-HT2A in bovine ruminal and mesenteric vasculature - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Ergovaline in Tall Fescue: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Ergovaline, a potent ergopeptine alkaloid, is the primary causative agent of fescue toxicosis, a condition that has significantly impacted the livestock industry for decades. This technical guide provides a comprehensive overview of the discovery and history of this compound in tall fescue (Festuca arundinacea). It details the key scientific milestones, from the initial observations of fescue-related animal health issues to the isolation and identification of the endophytic fungus Epichloë coenophiala and its toxic metabolite, this compound. This guide includes a summary of the experimental methodologies that were pivotal in establishing this crucial link, a compilation of quantitative data from key studies, and a detailed examination of the signaling pathways through which this compound exerts its physiological effects.

A Historical Chronicle: Unraveling the Fescue Toxicosis Enigma

The story of this compound is intrinsically linked to the widespread planting of the Kentucky 31 (KY-31) tall fescue cultivar in the United States, which was released in 1942.[1] While lauded for its hardiness and adaptability, reports of poor animal performance, including "fescue foot," "summer slump," and reproductive issues in cattle grazing KY-31 pastures, began to surface in the 1950s.[1] These observations set the stage for decades of scientific inquiry to identify the elusive toxic principle.

A pivotal breakthrough occurred in the 1970s when USDA scientist Charles Bacon and his colleagues observed a consistent association between fescue toxicosis and the presence of an endophytic fungus within the tall fescue plant.[1] Their seminal 1977 paper detailed the discovery of this endophyte, initially identified as Epichloë typhina, in pastures where cattle exhibited signs of toxicity.[1] This endophytic fungus, which lives in a symbiotic relationship with the grass, was later reclassified as Acremonium coenophialum and is now known as Epichloë coenophiala.

The final piece of the puzzle fell into place with the identification of ergot alkaloids as the toxic compounds produced by the endophyte. In 1981, Porter and his team reported the presence of ergot alkaloids in cultures of the tall fescue endophyte.[2] Subsequently, in 1986, Lyons, Plattner, and Bacon definitively identified ergopeptine alkaloids, with this compound being the most abundant, in endophyte-infected tall fescue grass itself.[3][4] This discovery firmly established this compound as the primary toxin responsible for fescue toxicosis.

Key Experimental Protocols: From Endophyte Isolation to this compound Quantification

The journey to understanding this compound's role in fescue toxicosis was paved with the development of innovative experimental protocols.

Isolation and Identification of the Endophytic Fungus

Early research focused on isolating and culturing the endophytic fungus from tall fescue tissues to study its characteristics and metabolic products.

Experimental Protocol: Endophyte Isolation (Adapted from Bacon et al., 1977 and later methods) [5][6][7]

-

Sample Collection: Healthy, disease-free tall fescue tillers are collected from the field.

-

Surface Sterilization: To eliminate surface-contaminating microorganisms, the plant material is subjected to a series of washes. A typical procedure involves sequential immersion in:

-

70% ethanol for 1 minute.

-

5% sodium hypochlorite solution for 4 minutes.

-

70% ethanol for 30 seconds.

-

Three rinses with sterile distilled water.

-

-

Tissue Maceration: The surface-sterilized leaf sheaths or pith from the inflorescence stem are aseptically macerated.

-

Inoculation: The macerated tissue is placed onto a suitable culture medium, such as corn meal-malt extract agar or a specialized liquid medium (e.g., M102).

-

Incubation: The cultures are incubated at a controlled temperature (typically 22-25°C) for 3 to 3.5 weeks.

-

Identification: The resulting fungal colonies are examined microscopically for the characteristic mycelium and conidia of Epichloë coenophiala.

Grazing Studies to Confirm Fescue Toxicosis

Controlled grazing studies were instrumental in definitively linking the endophyte to the detrimental effects observed in livestock.

Experimental Protocol: Comparative Grazing Trial (Generalized from Hoveland et al. and subsequent studies) [8][9][10][11][12][13][14][15]

-

Pasture Establishment: Replicated pastures of endophyte-infected (E+) and endophyte-free (E-) tall fescue are established. In later studies, novel endophyte (NE) varieties were also included.

-

Animal Allocation: Uniform groups of livestock (e.g., beef steers) are randomly assigned to the different pasture treatments.

-

Grazing Period: Animals graze the designated pastures for a predetermined period, often spanning several weeks or months to encompass different seasons.

-

Data Collection: A range of physiological and performance parameters are meticulously recorded at regular intervals:

-

Animal Weights: To calculate average daily gain (ADG).

-

Rectal Temperatures: To assess thermoregulation.

-

Hair Coat Scores: To evaluate the classic "rough hair coat" symptom.

-

Blood Samples: For analysis of hormones like prolactin, which is suppressed by this compound.

-

Forage Samples: To determine forage availability and quality, and for this compound concentration analysis.

-

-

Statistical Analysis: The collected data are statistically analyzed to determine significant differences in animal performance and health between the treatment groups.

Analytical Methods for this compound Detection and Quantification

The ability to accurately detect and quantify this compound in plant material and biological samples has been crucial for research and diagnostics.

Early Experimental Protocol: High-Performance Liquid Chromatography (HPLC) (Adapted from Rottinghaus et al., 1991) [16][17][18][19]

-

Sample Preparation: Dried and ground tall fescue samples are extracted with an alkaline chloroform solution.

-

Cleanup: The extract is passed through a silica gel cleanup column to remove interfering compounds. Pigments are eluted with an acetone:chloroform mixture.

-

Elution: Ergopeptine alkaloids are then eluted from the column with methanol.

-

HPLC Analysis: The methanol eluate is analyzed by reverse-phase HPLC with fluorescence detection.

-

Quantification: The concentration of this compound is determined by comparing the peak area in the sample to that of a known this compound standard.

Modern Experimental Protocol: QuEChERS with HPLC-Fluorescence Detection (Adapted from determination of this compound in tall fescue seed and straw using a QuEChERS extraction method) [20][21][22]

-

Extraction: A ground sample of tall fescue is homogenized with an extraction solvent (e.g., 2.1 mM ammonium carbonate/acetonitrile).

-

Salting Out and Cleanup: A mixture of salts (e.g., magnesium sulfate, sodium chloride) and a cleanup sorbent (e.g., primary secondary amine) are added to partition the analytes and remove interfering matrix components.

-

Centrifugation: The sample is centrifuged to separate the layers.

-

Analysis: An aliquot of the supernatant is analyzed by HPLC with fluorescence detection.

-

Quantification: this compound concentration is determined using a calibration curve prepared with this compound standards.

Quantitative Data Summary

The following tables summarize key quantitative data from pivotal studies on this compound in tall fescue.

Table 1: this compound Concentrations in Endophyte-Infected Tall Fescue

| Plant Part | This compound Concentration (mg/kg or ppb) | Reference |

| Leaf Sheaths | Up to 14 mg/kg | [3][4] |

| Leaf Blades | Up to 1.5 mg/kg | [3][4] |

| Stems with Leaf Sheaths | Varies seasonally, often higher than blades | [17] |

| Seed Heads | Generally the highest concentrations | [17] |

| Pasture Samples | Ranged from 90 to 2,180 ppb | [23] |

| Straw | Varied from 8 to 13,003 ppb in one study | [24] |

| Seed | Varied from 9 to 6,064 ppb in one study | [24] |

Table 2: Animal Performance in Fescue Grazing Trials

| Fescue Type | Average Daily Gain (ADG) ( kg/day ) | Rectal Temperature Increase (°C) | Reference |

| Endophyte-Infected (E+) | Lower compared to E- and NE | Higher compared to E- and NE | [8][11] |

| Endophyte-Free (E-) | Higher than E+ | Lower than E+ | [8][11] |

| Novel Endophyte (NE) | Similar to or higher than E- | Similar to E- | [8] |

| KY-31 E+ | Lower than Dovey (E-) and GA-5 MaxQ (NE) in spring | Approximately 0.8°C warmer than other groups in spring | [8] |

Signaling Pathways of this compound

This compound exerts its potent physiological effects by interacting with various neurotransmitter receptors, primarily dopamine and serotonin receptors.

Dopamine D2 Receptor Signaling

This compound is a potent agonist of the dopamine D2 receptor. This interaction is believed to be a primary contributor to the suppression of prolactin secretion, a hallmark of fescue toxicosis. The signaling pathway is as follows:

Caption: this compound's agonistic action on the dopamine D2 receptor.

Serotonin 5-HT2A Receptor Signaling and Vasoconstriction

This compound's vasoconstrictive effects are primarily mediated through its interaction with serotonin 5-HT2A receptors on vascular smooth muscle cells. This leads to a cascade of intracellular events culminating in muscle contraction.

Caption: this compound-induced vasoconstriction via the 5-HT2A receptor.

Conclusion

The discovery of this compound and its role in fescue toxicosis is a testament to persistent scientific investigation. From initial anecdotal observations to the intricate details of molecular signaling, our understanding has evolved significantly. This knowledge has paved the way for the development of novel endophyte-infected tall fescue varieties that offer the agronomic benefits of the endophyte without the detrimental effects of this compound, providing a sustainable solution for the livestock industry. Continued research into the complex interactions between this compound, its receptors, and downstream signaling pathways will undoubtedly uncover further insights into its pharmacology and toxicology, with potential implications for both veterinary and human medicine.

References

- 1. grasslandrenewal.org [grasslandrenewal.org]

- 2. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Occurrence of peptide and clavine ergot alkaloids in tall fescue grass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Procedure for isolating the endophyte from tall fescue and screening isolates for ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Procedure for isolating the endophyte from tall fescue and screening isolates for ergot alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uknowledge.uky.edu [uknowledge.uky.edu]

- 9. utbeef.tennessee.edu [utbeef.tennessee.edu]

- 10. researchgate.net [researchgate.net]

- 11. vtdairy.dasc.vt.edu [vtdairy.dasc.vt.edu]

- 12. Behavioral and Physiological Alterations in Angus Steers Grazing Endophyte-Infected Toxic Fescue during Late Fall - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ars.usda.gov [ars.usda.gov]

- 14. ageconsearch.umn.edu [ageconsearch.umn.edu]

- 15. grazingguide.net [grazingguide.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.ext.vt.edu [pubs.ext.vt.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. An HPLC method for the detection of ergot in ground and pelleted feeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of the Ergot Alkaloid this compound in Tall Fescue Seed and Straw Using a QuEChERS Extraction Method with High-Performance Liquid Chromatography-Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. emt.oregonstate.edu [emt.oregonstate.edu]

- 23. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]

- 24. uknowledge.uky.edu [uknowledge.uky.edu]

Ergovaline as a Vasoconstrictor in Bovine Vasculature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergovaline, an ergot alkaloid produced by the endophytic fungus Epichloë coenophiala found in tall fescue grass, is a potent vasoconstrictor in bovine vasculature. Its effects are a primary contributor to "fescue toxicosis," a condition in cattle characterized by reduced blood flow to the extremities, leading to symptoms such as lameness, heat intolerance, and decreased productivity. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental protocols related to this compound-induced vasoconstriction in bovine blood vessels.

Quantitative Data on this compound-Induced Vasoconstriction

The vasoconstrictive effects of this compound have been quantified in various bovine vascular beds. The following tables summarize the key findings from in vitro studies.

Table 1: Contractile Response of Bovine Lateral Saphenous Vein to this compound

| This compound Concentration (M) | Mean Contractile Response (% of Norepinephrine-induced maximum) | Standard Error |

| 1 x 10⁻⁸ | 4.4 | ± 0.8 |

| 1 x 10⁻⁵ | 43.7 (Ergotamine) | ± 7.1 |

| 1 x 10⁻⁴ | 69.6 | ± 5.3 |

Data compiled from Klotz et al. (2007).[1]

Table 2: Contractile Response of Bovine Ruminal Artery and Vein to this compound

| This compound Concentration (M) | Vessel Type | Onset of Contractile Response |

| 1 x 10⁻⁶ | Artery | Yes |

| 1 x 10⁻⁶ | Vein | Yes |

This compound induced a greater maximal response in the ruminal artery compared to other ergot alkaloids tested.[2]

Table 3: Agonist and Antagonist Effects of this compound on Bovine Ruminal and Mesenteric Vasculature (in the presence of 5-HT2A agonist TCB2)

| This compound Exposure | Effect on Contractile Response to TCB2 |

| Prior Exposure (2 hours) | Significantly lower contractile responses |

| Simultaneous Exposure (1 µM) | Higher contractile responses at lower TCB2 concentrations |

These findings suggest that this compound acts as both an agonist and an antagonist at the 5-HT2A receptor.[3][4][5]

Experimental Protocols

The primary method for studying the vasoactive effects of this compound in vitro is the wire myograph technique. This allows for the direct measurement of isometric tension in isolated blood vessel segments.

Detailed Methodology for Wire Myography

-

Tissue Collection and Preparation:

-

Collect segments of bovine blood vessels (e.g., lateral saphenous vein, ruminal artery, mesenteric artery) from healthy cattle at an abattoir.[1]

-

Immediately place the collected tissue in ice-cold Krebs-Henseleit buffer.

-

Under a dissecting microscope, carefully remove excess adipose and connective tissue from the vessels.

-

Slice the cleaned vessel into 2-3 mm cross-sections.[1]

-

-

Mounting in the Myograph:

-

Experimental Procedure:

-

Administer a reference compound (e.g., 1 x 10⁻⁴ M norepinephrine or 120 mM KCl) to establish a maximum contractile response.[1][3]

-

After a washout period, add increasing doses of this compound (e.g., from 1 x 10⁻¹¹ to 1 x 10⁻⁴ M) to the myograph chamber at regular intervals (e.g., every 15 minutes) following buffer replacement.[1]

-